molecular formula C21H22ClN3O6 B12621323 C21H22ClN3O6

C21H22ClN3O6

Katalognummer: B12621323
Molekulargewicht: 447.9 g/mol
InChI-Schlüssel: DERHFNHEHXFYBG-FDQVRVBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C21H22ClN3O6 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C21H22ClN3O6 involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of readily available raw materials and environmentally friendly methods to ensure sustainability. The final product is purified using techniques such as crystallization, filtration, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

C21H22ClN3O6: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

C21H22ClN3O6: has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of C21H22ClN3O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Vergleich Mit ähnlichen Verbindungen

C21H22ClN3O6: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups or core structures. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

List of Similar Compounds

  • C21H22ClN3O5
  • C21H22ClN3O7
  • C21H21ClN3O6

These compounds share structural similarities but differ in the number and type of functional groups, leading to variations in their reactivity and applications .

Eigenschaften

Molekularformel

C21H22ClN3O6

Molekulargewicht

447.9 g/mol

IUPAC-Name

3-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C21H22ClN3O6/c22-12-5-1-4-11-17(12)23-20(30)21(11)16-15(13(24-21)6-7-14(26)27)18(28)25(19(16)29)9-10-3-2-8-31-10/h1,4-5,10,13,15-16,24H,2-3,6-9H2,(H,23,30)(H,26,27)/t10?,13-,15-,16+,21+/m0/s1

InChI-Schlüssel

DERHFNHEHXFYBG-FDQVRVBVSA-N

Isomerische SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O

Kanonische SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.